molecular formula C3H2N4O4 B115095 5-nitro-2H-1,2,3-triazole-4-carboxylic acid CAS No. 145769-54-6

5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B115095
CAS RN: 145769-54-6
M. Wt: 158.07 g/mol
InChI Key: KUSAQLMAEMVDRO-UHFFFAOYSA-N
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Description

5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various synthetic strategies have been used to synthesize the 1,2,3-triazole moiety . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .


Chemical Reactions Analysis

The interaction with DMAD occurs exclusively with the participation of the thioamide fragment and leads to the formation of the methyl esters of [2-(5-amino-2-aryl-2H-1,2,3-triazol-4-yl-4-oxo-4H-thiazol-5-ylidene]acetic acids .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis

5-Amino-1,2,3-triazole-4-carboxylic acid, a derivative of the target compound, is used in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. A ruthenium-catalyzed cycloaddition protocol has been developed for this purpose, overcoming issues related to the Dimroth rearrangement, a chemical reaction that can alter the compound's structure (Ferrini et al., 2015).

Energetic Materials

4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds have been synthesized and characterized as energetic materials. They demonstrate promising properties such as high density, positive heats of formation, and excellent detonation performances, making them suitable for applications in explosives and propellants (Xu et al., 2018).

Molecular Derivatives

Derivatives of 5-nitro-1,2,3-2H-triazole have been synthesized for potential use as high-performance energetic materials. These derivatives exhibit properties comparable to RDX, a well-known explosive, making them relevant in the field of material science (Zhang et al., 2013).

Luminescence Sensing

Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands have been synthesized. These frameworks exhibit luminescence properties and can selectively detect certain metal ions and nitroaromatic compounds, indicating potential applications in sensing and detection technologies (Wang et al., 2016).

Heterogeneous Catalysis

A copper-based metal-organic framework synthesized using 5-nitro-1,2,3-benzenetricarboxylic acid has demonstrated efficiency as a recyclable heterogeneous catalyst for the enamination of β-ketoesters. This suggests potential applications in organic synthesis and catalysis (Zhao et al., 2013).

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Future Directions

The future directions in the research of triazole derivatives include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

properties

IUPAC Name

5-nitro-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-3(9)1-2(7(10)11)5-6-4-1/h(H,8,9)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSAQLMAEMVDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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